molecular formula C16H12N4O2S2 B2663512 6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049410-69-6

6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2663512
CAS No.: 1049410-69-6
M. Wt: 356.42
InChI Key: CGPJWGLZWGVZOP-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]thiazole core.

    Introduction of the 4-methoxyphenyl Group: This step involves the substitution reaction where the 4-methoxyphenyl group is introduced into the core structure.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents into the molecule.

Scientific Research Applications

Comparison with Similar Compounds

6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives:

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c1-22-11-4-2-10(3-5-11)12-8-20-13(9-24-16(20)18-12)14(21)19-15-17-6-7-23-15/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPJWGLZWGVZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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